molecular formula C6H3FN2 B040950 3-Fluoro-4-cyanopyridine CAS No. 113770-88-0

3-Fluoro-4-cyanopyridine

Cat. No.: B040950
CAS No.: 113770-88-0
M. Wt: 122.1 g/mol
InChI Key: RFQHDTRSEWCXJP-UHFFFAOYSA-N
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Description

3-Fluoro-4-cyanopyridine is an organic compound with the molecular formula C6H3FN2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by a fluorine atom and a cyano group, respectively. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Mechanism of Action

Target of Action

3-Fluoro-4-cyanopyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 1221 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-cyanopyridine typically involves the fluorination of 4-cyanopyridine. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-cyanopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Chloro-4-cyanopyridine
  • 3-Bromo-4-cyanopyridine
  • 3-Iodo-4-cyanopyridine

Comparison: 3-Fluoro-4-cyanopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size make it particularly useful in medicinal chemistry for enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQHDTRSEWCXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623019
Record name 3-Fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113770-88-0
Record name 3-Fluoro-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113770-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carbonitrile
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